Product packaging for 1-(2-(2-Pyridinyl)ethyl)azepane(Cat. No.:CAS No. 50834-55-4)

1-(2-(2-Pyridinyl)ethyl)azepane

Cat. No.: B14661716
CAS No.: 50834-55-4
M. Wt: 204.31 g/mol
InChI Key: MDIWFIMZFDGRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Pyridinyl)ethyl)azepane is a polycyclic amine compound of significant interest in chemical and pharmaceutical research, combining an azepane (hexamethyleneimine) scaffold with a pyridine moiety via a flexible ethyl linker . The azepane ring, a seven-membered saturated heterocycle, is a privileged structure found in a variety of pharmaceutical agents due to its defined three-dimensional shape and conformational flexibility . The integration of a pyridine ring, a common feature in bioactive molecules, introduces a potential secondary binding site, enhancing the compound's utility as a versatile building block or scaffold in medicinal chemistry. This structure is particularly valuable for investigating new chemical entities that may act on biological targets relevant to the central nervous system, as similar amine-containing compounds have shown such activity . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a model structure in structure-activity relationship (SAR) studies. Its molecular framework aligns with the pharmacophoric features of known therapeutic agents, including those designed as enzyme inhibitors or receptor modulators . For research use only. Not intended for human or veterinary diagnostics or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B14661716 1-(2-(2-Pyridinyl)ethyl)azepane CAS No. 50834-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h3-4,7,9H,1-2,5-6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIWFIMZFDGRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280894
Record name 1-(2-(2-pyridinyl)ethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50834-55-4
Record name NSC18997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-(2-pyridinyl)ethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 2 Pyridinyl Ethyl Azepane and Analogs

Strategies for Azepane Ring Formation

The synthesis of the azepane core, a seven-membered saturated nitrogen heterocycle, is a notable challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings. Researchers have developed several key strategies to overcome these hurdles.

Cyclization Reactions in Azepane Synthesis

Direct cyclization of linear precursors is a fundamental approach to the azepane ring. A variety of methods have been established, often relying on intramolecular reactions that are promoted by catalysts or specific functional group pairings.

Common cyclization methods include:

Reductive Amination : Intramolecular reductive amination of aldehyde or ketone functionalities with a terminal amine is a widely used and effective method for constructing the azepane ring. mdpi.com

Ring-Closing Metathesis (RCM) : This powerful reaction, often employing ruthenium-based catalysts, can form the azepane ring from a diene precursor bearing a nitrogen atom. mdpi.com

Tandem Reactions : More complex and efficient strategies involve tandem or cascade reactions. For instance, an osmium-catalyzed tethered aminohydroxylation (TA) has been used to stereoselectively synthesize heavily hydroxylated azepane iminosugars. nih.govacs.org This method forms a new C-N bond with high regio- and stereocontrol, followed by a final reductive amination to close the ring. nih.govacs.org

Palladium-Catalyzed Cascades : Palladium catalysts enable cascade reactions starting from C(sp³)–H functionalization, leading to the formation of various heterocycles, including azepanes. mdpi.com

Cyclization MethodKey FeaturesTypical PrecursorsReference
Reductive AminationDirect cyclization of amino-aldehydes/ketones.Linear chains with terminal amine and carbonyl groups. mdpi.com
Ring-Closing Metathesis (RCM)Forms a C=C bond within the ring, which is then reduced.Alkenyl amines with a terminal double bond. mdpi.com
Tethered Aminohydroxylation (TA)Highly stereoselective; forms C-N and C-O bonds.Allylic alcohols converted to aroyloxycarbamates. nih.govacs.org
Alkene–Nitrone CycloadditionForms a bicyclic intermediate that is subsequently cleaved.Alkenyl nitrones. mdpi.com
Tandem Staudinger/Aza–Wittig ReactionEfficient formation of the nitrogen heterocycle.Azido-esters or azido-ketones. mdpi.com

Ring Expansion Approaches to Azepane Systems

An alternative to direct cyclization is the expansion of smaller, more readily available rings, such as pyrrolidines and piperidines. This strategy leverages the thermodynamic driving force of strain release in some cases.

Key ring expansion methodologies include:

From Piperidines : Diastereomerically pure azepane derivatives can be prepared with excellent yield and high stereoselectivity through the ring expansion of substituted piperidines. rsc.orgrsc.org This method has been applied to construct the azepine backbone for biologically active compounds. rsc.orgrsc.org

From Bicyclic Aminocyclopropanes : Functionalized azepanes can be synthesized from the ring-opening of bicyclic systems containing a gem-dihalocyclopropane fused to an amine ring. Reductive amination of the deprotected secondary cyclopropylamine (B47189) triggers the ring expansion to yield the corresponding azepane derivative. rsc.org

From Nitroarenes : A novel photochemical strategy allows for the dearomative ring expansion of simple nitroarenes into a seven-membered ring system. Subsequent hydrogenolysis provides functionalized azepanes in a two-step process, offering access to complex scaffolds. researchgate.net

Organometallic and Cross-Coupling Reactions in Azepane Functionalization

Organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides powerful tools for functionalizing pre-formed azepane or azepine rings. These methods allow for the introduction of various substituents at specific positions, which is crucial for creating analogs. acs.org

Notable examples include:

Palladium-catalyzed C-H Functionalization : Direct alkenylation of cyclic enamides at the C3 position can be achieved through palladium(II)-catalyzed Fujiwara-Morita cross-coupling. acs.org

Heck, Sonogashira, and Suzuki Couplings : By starting with α-halo eneformamides derived from caprolactam (an azepan-2-one (B1668282) precursor), a range of functional groups can be introduced at the C2 position via Heck (alkenylation), Sonogashira (alkynylation), and Suzuki (arylation) coupling reactions. acs.org

Palladium/Norbornene Cooperative Catalysis : This strategy enables the synthesis of tetrahydrobenzo[b]azepines from simple aryl iodides through a tandem ortho-amination and intramolecular Heck cyclization, providing a modular route to fused azepane systems. nih.gov

Reaction TypeCatalyst/ReagentsFunctionality IntroducedReference
Fujiwara-Morita CouplingPd(OAc)₂ / Cu(OAc)₂C3-Alkenylation of enamides acs.org
Heck CouplingPalladium CatalystC2-Alkenylation of α-halo eneformamides acs.org
Sonogashira CouplingPalladium/Copper CatalystsC2-Alkynylation of α-halo eneformamides acs.org
Suzuki CouplingPalladium CatalystC2-Arylation of α-halo eneformamides acs.org
Catellani-type AnnulationPalladium / NorborneneFused-ring construction (e.g., benzo[b]azepines) nih.gov

Incorporation of the Pyridinyl Moiety

Once the azepane ring is formed or during its synthesis, the 2-(2-pyridinyl)ethyl side chain must be introduced. This is typically achieved through standard bond-forming reactions involving the azepane nitrogen.

Coupling Reactions for Pyridine-Azepane Linkages

The most direct and common method for synthesizing 1-(2-(2-Pyridinyl)ethyl)azepane is the nucleophilic substitution reaction between azepane (hexamethyleneimine) and a suitable 2-pyridylethyl electrophile.

N-Alkylation : This involves the reaction of azepane with a compound such as 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine (B1590421) in the presence of a base to neutralize the hydrogen halide byproduct. This is a classic and efficient method for forming the C-N bond between the azepane nitrogen and the ethyl bridge.

Reductive Amination : An alternative route involves the reaction of 2-(azepan-1-yl)ethanamine (B1265423) with 2-pyridinecarboxaldehyde. However, a more common reductive amination approach would be the reaction of azepane with (2-pyridyl)acetaldehyde, followed by reduction with a suitable hydride agent like sodium borohydride (B1222165) or 2-picoline-borane complex. merckmillipore.com

Michael Addition : The reaction of azepane with 2-vinylpyridine (B74390) represents another viable pathway, proceeding via a conjugate (Michael) addition mechanism.

A related synthesis was reported for 1-[2-(2-pyridyl)ethyl]-1-aza-3,6-diphosphacycloheptanes, where primary pyridylalkylamines were condensed with 1,2-bis[(hydroxymethyl)(phenyl)phosphino]ethane, demonstrating the feasibility of incorporating the pyridylethyl group during the formation of a seven-membered aza-heterocycle. researchgate.net

Stereoselective Synthesis of this compound Scaffolds

Achieving stereoselectivity in the synthesis of these scaffolds requires control over the stereocenters, which can be located on the azepane ring or, if substituted, on the ethyl linker.

Synthesis from Chiral Precursors : The most straightforward approach to obtaining enantiomerically pure this compound analogs is to start with a chiral, non-racemic azepane. Numerous methods exist for the stereoselective synthesis of the azepane ring itself. For example, diastereomerically pure azepane derivatives have been prepared via the stereoselective ring expansion of piperidines. rsc.orgrsc.org Similarly, osmium-catalyzed tethered aminohydroxylation provides access to highly functionalized, stereodefined azepanes. nih.govacs.org Coupling these chiral azepanes with the pyridylethyl side chain, as described in section 2.2.1, would yield the desired optically active final product.

Asymmetric Alkylation : Introducing chirality at the side chain can be more challenging. However, methods for the direct enantioselective α-alkylation of 2-alkylpyridines have been developed using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov While not directly applied to the ethyl bridge, this points toward strategies for creating chirality adjacent to the pyridine (B92270) ring.

The stereochemical outcome of many azepane syntheses, particularly ring expansions and cyclizations, is often highly dependent on the substrate and reaction conditions, allowing for the selective formation of specific diastereomers. rsc.orgrsc.org

Atom Economic and Green Chemistry Approaches in Analog Synthesis

The pursuit of environmentally benign and efficient chemical processes has led to the development of numerous synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. jocpr.comunibo.it Green chemistry further encourages the use of non-hazardous solvents, catalytic processes, and energy-efficient conditions. unibo.it While specific green synthetic routes for this compound are not extensively documented, the principles can be applied to the synthesis of its core components: the pyridine and azepane rings.

Pyridine Ring Synthesis:

Traditional methods for pyridine synthesis, such as the Hantzsch and Chichibabin syntheses, often suffer from low atom economy and harsh reaction conditions. Modern approaches seek to overcome these limitations. For instance, multicomponent reactions under green conditions offer a promising alternative. A one-pot Hantzsch reaction for synthesizing 1,2-dihydropyridines has been developed using a reusable heterogeneous catalyst (phosphotungstic acid on alumina) under neat conditions, achieving high yields and a high atom economy of 74%.

Catalytic methods are at the forefront of green pyridine synthesis. Metal-catalyzed acceptorless coupling and one-pot reactions have been employed, utilizing recyclable catalysts and minimizing hazardous waste. These methods not only improve atom economy but also reduce the environmental impact of the synthesis.

Azepane Ring Synthesis:

The construction of the seven-membered azepane ring has been a significant synthetic challenge. nih.govresearchgate.net Recent advancements have provided more efficient and greener pathways. A notable development is the photochemical dearomative ring expansion of nitroarenes to form polysubstituted azepanes. researchgate.netresearchgate.net This method, mediated by blue light at room temperature, transforms a six-membered nitroarene into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. researchgate.netresearchgate.net This two-step process offers a streamlined route to complex azepanes from simple starting materials. researchgate.netresearchgate.net

Another innovative approach is the silyl-aza-Prins cyclization of allylsilyl amines, catalyzed by indium(III) chloride, which yields trans-azepanes with high diastereoselectivity. The choice of catalyst is crucial, as using TMSOTf instead leads to different products, highlighting the fine control achievable through catalyst selection.

Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov This method proceeds under relatively mild conditions and allows for the introduction of valuable functional groups during the ring-forming step. nih.gov

A modular and catalyst-free approach for the synthesis of azepino[4,3,2-cd]indoles involves a cascade [6+1] cyclization in ethanol, a green solvent. This reaction proceeds via a 1,6-hydride transfer and demonstrates excellent substrate compatibility and operational simplicity.

Table 1: Comparison of Green and Traditional Synthetic Approaches for Pyridine and Azepane Analogs

Heterocycle Green/Atom-Economic Approach Traditional Approach Key Advantages of Green Method
Pyridine One-pot multicomponent Hantzsch reaction with heterogeneous catalyst Classical Hantzsch or Chichibabin synthesis High atom economy, reusable catalyst, neat conditions
Pyridine Metal-catalyzed acceptorless coupling Multi-step syntheses with stoichiometric reagents Reduced waste, recyclable catalysts
Azepane Photochemical dearomative ring expansion of nitroarenes Ring-closing metathesis, multi-step classical methods Use of light as a reagent, mild conditions, access to complex structures
Azepane Indium-catalyzed silyl-aza-Prins cyclization Beckmann rearrangement High diastereoselectivity, catalytic process
Azepine Copper(I)-catalyzed tandem amination/cyclization of allenynes Classical condensation and cyclization reactions Mild conditions, introduction of functional groups

Derivatization and Functionalization Strategies

Once the core structure of this compound is assembled, further modification of the pyridine or azepane rings can lead to a diverse library of analogs with potentially enhanced properties.

Functionalization of the Pyridine Ring:

The pyridine ring is susceptible to a variety of functionalization reactions. The nitrogen atom influences the reactivity of the ring, making the C2, C4, and C6 positions generally more susceptible to nucleophilic attack and the C3 and C5 positions more prone to electrophilic attack.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring, such as nitration or halogenation, typically requires harsh conditions and often leads to a mixture of products. However, derivatization of the nitrogen atom to the N-oxide can activate the ring for electrophilic attack, primarily at the C4 position.

Nucleophilic Aromatic Substitution: Halogenated pyridine precursors can be used to introduce a variety of nucleophiles at specific positions. For example, a chloro- or bromo-substituted pyridine ring can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon bonds.

Direct C-H Functionalization: Modern methods focus on the direct functionalization of C-H bonds, which is highly atom-economical. For instance, metal-catalyzed C-H activation can be used to introduce alkyl, aryl, or other functional groups at various positions of the pyridine ring. The regioselectivity can often be controlled by the choice of catalyst and directing groups. Microwave-assisted Mizoroki-Heck reactions have been successfully used for the late-stage functionalization of related imidazo[1,2-a]pyridine (B132010) rings. nih.gov

Functionalization of the Azepane Ring:

The saturated azepane ring offers different opportunities for functionalization, primarily centered on the nitrogen atom and the carbon backbone.

N-Functionalization: The secondary amine of the azepane ring is a key site for derivatization. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents.

C-H Functionalization: Direct functionalization of the C-H bonds of the azepane ring is more challenging but can be achieved using modern catalytic methods. For example, transition-metal-catalyzed C-H activation can enable the introduction of functional groups at specific positions, although regioselectivity can be an issue.

Ring Expansion/Contraction: While less common for derivatization, ring expansion of smaller piperidine (B6355638) precursors or ring contraction of larger rings can be a strategy to access substituted azepanes.

Table 2: Potential Derivatization Reactions for this compound Analogs

Ring System Reaction Type Reagents and Conditions Potential Functional Groups Introduced
Pyridine Suzuki Coupling Arylboronic acid, Pd catalyst, base Aryl, heteroaryl
Pyridine Heck Reaction Alkene, Pd catalyst, base Alkenyl
Pyridine C-H Amination Amine source, catalyst Amino
Pyridine Nitration (via N-oxide) HNO₃/H₂SO₄ Nitro
Azepane N-Acylation Acyl chloride, base Acyl
Azepane N-Alkylation Alkyl halide, base Alkyl
Azepane N-Arylation Aryl halide, Pd or Cu catalyst, base Aryl, heteroaryl

Preclinical Biological Activities of 1 2 2 Pyridinyl Ethyl Azepane and Its Derivatives

In Vitro Pharmacological Characterization

The initial assessment of a compound's biological activity typically involves in vitro characterization to determine its binding affinity for a range of biological targets. This profiling is crucial for understanding its potential pharmacological effects and for guiding further drug development.

Receptor Binding Affinity Profiling

The interaction of 1-(2-(2-Pyridinyl)ethyl)azepane and its analogs with various neurotransmitter receptors provides a foundational understanding of their potential central nervous system effects.

While specific binding data for this compound at serotonin (B10506) receptors is not extensively detailed in the public domain, studies on related derivatives provide valuable structure-activity relationship (SAR) insights. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which share the pyridinyl and a seven-membered nitrogen-containing ring, demonstrated nanomolar binding affinity for the serotonin 5-HT3 receptor. nih.gov The introduction of substituents on the pyridine (B92270) ring was shown to modulate this affinity. nih.gov Research on other azepine derivatives has also highlighted the potential for high affinity at various serotonin receptor subtypes, including the 5-HT6 receptor. nih.gov

No specific binding data is available for this compound.

Similar to the serotonin receptor family, direct binding affinities for this compound at dopamine (B1211576) receptors are not readily found in published literature. However, research on structurally similar compounds offers predictive insights. For example, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides exhibited moderate to high binding affinity for the dopamine D2 receptor. nih.gov The affinity was enhanced by the introduction of a bromine atom and a methylamino group on the pyridine ring. nih.gov Other studies on azepine and piperidine (B6355638) derivatives have shown that these scaffolds can be incorporated into potent D2 receptor antagonists. nih.govnih.gov

No specific binding data is available for this compound.

The sigma receptor system, comprising at least two subtypes (σ1 and σ2), is a target for various psychoactive compounds. While direct binding data for this compound is scarce, studies on related piperidine and azepane derivatives have demonstrated significant affinity for sigma receptors. For instance, dual piperidine-based compounds have been identified as high-affinity histamine (B1213489) H3 and sigma-1 receptor ligands. nih.gov The nature of the amine moiety and the spacer length are critical determinants of affinity. nih.gov

No specific binding data is available for this compound.

The histamine H3 receptor is a key target in the development of drugs for neurological and psychiatric disorders. Research on biphenyloxy-alkyl derivatives of piperidine and azepane has revealed compounds with high affinity for the human H3 receptor. nih.gov One such derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited a Ki value of 18 nM. nih.gov Another study on acetyl- and propionyl-phenoxyalkyl derivatives also identified azepane-containing compounds with high affinity for the human H3 receptor, with some showing Ki values below 50 nM. mdpi.com

Table 1: Histamine H3 Receptor Binding Affinities of Selected Azepane Derivatives

Compound Name Ki (nM)
1-(6-(3-phenylphenoxy)hexyl)azepane 18 nih.gov

Note: This table presents data for derivatives of this compound, not the compound itself.

The broader pharmacological profile of azepine-containing compounds extends to other neurotransmitter systems. For example, certain azepine derivatives have been investigated for their activity as norepinephrine (B1679862) (NET) and dopamine (DAT) transporter inhibitors. nih.gov The versatility of the azepine scaffold allows for its incorporation into ligands targeting a wide array of receptors, though specific data for this compound across a comprehensive panel of neurotransmitter receptors is not currently available.

Enzyme Inhibition Potency

The ability of a compound to inhibit specific enzymes is a critical aspect of its pharmacological profile. For this compound and its derivatives, research has primarily focused on their potential as inhibitors of protein kinases and enzymes involved in neurotransmitter metabolism.

While direct studies on this compound are limited, research on structurally similar azepane derivatives has demonstrated significant inhibitory activity against key protein kinases, such as Protein Kinase B-alpha (PKB-alpha, also known as Akt1) and Protein Kinase A (PKA). These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation and survival, and their dysregulation is often implicated in diseases like cancer. nih.gov

A study focused on the structure-based optimization of novel azepane derivatives identified compounds with potent inhibitory activity against PKB-alpha. nih.gov The initial lead compound, a complex azepane derivative, showed an IC50 value of 5 nM for PKB-alpha. nih.gov Through structural modifications to improve plasma stability, a new derivative, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, was synthesized and found to have a comparable IC50 of 4 nM for PKB-alpha. nih.gov

The table below summarizes the inhibitory potency of a key optimized azepane derivative against PKB-alpha and PKA.

CompoundTarget EnzymeIC50 (nM)
N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamidePKB-alpha4
PKA>1000
Data sourced from Breitenlechner et al., 2004. nih.gov

This high degree of selectivity for PKB-alpha over PKA is a significant finding, as both kinases share a high degree of homology in their ATP-binding sites, making the development of selective inhibitors challenging. nih.gov The selectivity is attributed to specific interactions within the lipophilic pocket of the kinase. nih.gov

The structural features of this compound, particularly the pyridine and azepane rings, suggest a potential for interaction with enzymes that metabolize neurotransmitters. Key enzymes in this category include monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).

While direct evidence for this compound is not available, studies on other pyridine and piperidine-containing compounds have shown significant inhibitory effects on these enzymes. For instance, a series of pyridazinobenzylpiperidine derivatives were found to be potent and selective inhibitors of MAO-B. nih.govnih.gov One of the most potent compounds in this series exhibited an IC50 value of 0.203 μM for MAO-B and showed competitive, reversible inhibition. nih.govnih.gov This suggests that compounds with a similar scaffold could potentially act as MAO-B inhibitors, which is a therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net

Similarly, various derivatives containing a piperidine or related heterocyclic moiety have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov For example, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and shown to possess acetylcholinesterase inhibitory activity, with the most potent compound having an IC50 of 0.91 μM. nih.gov The core structure of these inhibitors often allows for key interactions within the active site of the AChE enzyme. nih.govnih.gov

Beyond specific kinase and neurotransmitter-metabolizing enzyme inhibition, the azepane scaffold is present in a variety of compounds with diverse enzyme modulatory effects. For example, substituted 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov These compounds demonstrated low nanomolar inhibition of the enzyme. nih.gov

Furthermore, other complex azepine derivatives have been shown to inhibit enzymes such as topoisomerase II and PARP-1, which are important targets in cancer therapy. nih.gov These findings highlight the versatility of the azepane ring system in the design of enzyme inhibitors.

Ion Channel Modulation

Ion channels are critical for regulating cellular excitability and signaling. While there is no specific data on the direct modulation of ion channels by this compound, the general class of nitrogen-containing heterocyclic compounds has been shown to interact with various ion channels.

For instance, certain compounds can modulate the activity of voltage-gated ion channels, which are integral membrane proteins that respond to changes in membrane potential. nih.gov These channels are crucial for processes such as neurotransmitter release and action potential generation. nih.gov Additionally, ligand-gated ion channels, which are activated by the binding of neurotransmitters, represent another potential target class for compounds with structures similar to this compound. nih.gov

Mechanism of Action Elucidation (Preclinical)

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent.

The molecular target engagement of this compound and its derivatives can be inferred from studies on related compounds. For the azepane-based PKB inhibitors, molecular modeling based on the crystal structure of PKA in complex with an inhibitor was instrumental in designing more stable and potent compounds. nih.gov This suggests a mechanism of action that involves direct binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates. nih.gov

In the context of MAO-B inhibition by pyridazinobenzylpiperidine derivatives, molecular docking studies have revealed key interactions within the enzyme's active site. nih.govnih.gov These interactions include π-π stacking with tyrosine residues, which stabilizes the inhibitor-enzyme complex and contributes to the compound's inhibitory potency and selectivity. nih.gov

For other related azepine derivatives, molecular docking studies have also been employed to understand their interaction with receptors such as the 5-HT6 receptor, highlighting the importance of hydrogen bonding, salt bridges, and π-π interactions in ligand binding. nih.gov These computational approaches provide valuable insights into the potential molecular targets and binding modes of novel compounds.

Specific Binding Interactions with Macromolecular Targets

Direct research identifying the specific macromolecular binding targets of this compound is not extensively documented. However, the azepane scaffold is a component of compounds designed to interact with a variety of biological targets. For instance, different azepine derivatives have been investigated for their interaction with monoamine transporters and key enzymes in signaling pathways.

One area of focus has been on neurotransmitter transporters. Certain 2,3,4,7-tetrahydro-1H-azepine derivatives have been identified as potent inhibitors of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with reduced activity at the serotonin transporter (SERT). nih.gov This dual inhibition is a target profile for potential antidepressant agents. nih.gov

Furthermore, in the context of cancer and immunology, azepane-containing derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are involved in immune cell signaling. researchgate.net In other research, molecular docking studies of novel diazepine (B8756704) and oxazepine derivatives (which contain the azepine core structure) showed high binding energy against microbial proteins like outer membrane protein A (OMPA) and exo-1,3-beta-glucanase, as well as proteins in the Hedgehog signaling pathway, such as Smoothened (SMO). nih.gov These interactions suggest that the azepane moiety can be a crucial component for achieving high affinity and specificity for diverse macromolecular targets.

Influence on Cellular Signaling Pathways

The influence of this compound on specific cellular signaling pathways has not been detailed in available research. However, the broader family of azepane derivatives has been shown to modulate several critical pathways.

Derivatives of azepine have been designed to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. nih.gov By targeting key proteins in this pathway like SMO, these compounds can potentially disrupt the proliferation of cancer cells. nih.gov Another important target is the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathway, which is central to angiogenesis. A novel pyridine derivative was designed to inhibit VEGFR-2, demonstrating how modifications of such scaffolds can be directed at specific signaling cascades. nih.gov

Additionally, azepane-containing compounds have been synthesized to act as selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov This selectivity is achieved by designing molecules that fit precisely into the active site of the COX-2 enzyme, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation. This modulation of the arachidonic acid cascade is a well-established mechanism for anti-inflammatory drugs.

Broad Spectrum Biological Activities of Azepane-Based Compounds

The azepane heterocyclic scaffold is a versatile building block in medicinal chemistry, leading to compounds with a wide range of biological activities. nih.govresearchgate.netresearchgate.net Research has demonstrated the potential of azepane derivatives in anti-inflammatory, antimicrobial, antiviral, and neuroprotective applications. nih.govnih.gov

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of various azepane-based structures.

A series of pyrimido[1,6-a]azepine derivatives were synthesized and screened for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. nih.gov Several of these compounds, including the amino derivative 4 , benzylidine amino derivatives 8a and 8c , acetic acid derivative 11 , and carbamoylformates 12a and 12b , exhibited anti-inflammatory activity comparable or superior to the reference drug, diclofenac (B195802) sodium, with the added benefit of minimal gastric ulceration. nih.gov

Another study focused on new hexahydropyrimido[1,2-a]azepine derivatives, which were assessed for their in vitro inhibition of COX-1 and COX-2 enzymes. nih.gov The most selective COX-2 inhibitors from this series also showed significant in vivo anti-inflammatory effects and inhibited the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Additionally, fused triazole-azepine hybrids have been identified as promising non-steroidal anti-inflammatory agents (NSAIDs). mdpi.com In a carrageenan-induced edema model, these hybrid compounds demonstrated an inflammation inhibition index ranging from 50.3% to 73.0%, surpassing the 44.2% inhibition shown by diclofenac sodium under the same experimental conditions. mdpi.com

Table 1: Anti-Inflammatory Activity of Selected Azepane Derivatives

Compound ClassSpecific Derivative(s)Key FindingReference
Pyrimido[1,6-a]azepinesAmino derivative 4, Benzylidine amino derivatives 8a, 8cShowed activity similar to or higher than diclofenac sodium with minimal ulcerogenic effects. nih.gov
Hexahydropyrimido[1,2-a]azepinesCompounds 2f, 5, 6Demonstrated selective COX-2 inhibition and significant in vivo anti-inflammatory activity. nih.gov
Fused Triazole-Azepine HybridsDerivatives 7a–gExhibited potent anti-exudative effects, with inflammation inhibition of 50.3%–73.0% compared to 44.2% for diclofenac sodium. mdpi.com

Antimicrobial Research

The azepane scaffold is a constituent of various compounds investigated for their activity against bacteria and fungi.

In one study, a series of pyridobenzazepine derivatives were synthesized and tested for in vitro antimicrobial activity. shd.org.rs The pyridobenzazepine derivatives demonstrated better antibacterial and antifungal activity than their dipyridoazepine counterparts. Specifically, derivative 8 showed potent, broad-spectrum antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 39–78 µg/mL, while derivative 12 displayed promising antifungal activity. shd.org.rs

Research into 5H-imidazo[1,2-a]azepine quaternary salts also revealed significant antimicrobial potential. nih.gov These compounds were effective against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, with MIC values as low as 8 μg/mL. nih.gov Some derivatives also showed activity against the fungus Cryptococcus neoformans. nih.gov

Furthermore, azepano-triterpenoids have been evaluated for their effects on key pathogens. nih.gov Compounds such as azepanouvaol 8 and azepano-glycyrrhetol-tosylate 32 exhibited strong antimicrobial activity against methicillin-resistant S. aureus (MRSA) with MIC values ≤ 0.15 μM, which exceeds the efficacy of the antibiotic vancomycin. nih.gov

Table 2: Antimicrobial Activity of Selected Azepane Derivatives

Compound ClassSpecific Derivative(s)Target Organism(s)Activity (MIC)Reference
PyridobenzazepinesDerivative 8Various Bacteria39–78 µg/mL shd.org.rs
PyridobenzazepinesDerivative 12Candida albicans, Saccharomyces cerevisiae156 µg/mL shd.org.rs
Azepano-triterpenoidsAzepanouvaol 8MRSA≤ 0.15 µM nih.gov
Imidazo[1,2-a]azepine Quaternary SaltsCompound 6dAcinetobacter baumannii8 µg/mL nih.gov
Imidazo[1,2-a]azepine Quaternary SaltsVariousCryptococcus neoformans8–16 µg/mL nih.gov

MRSA: Methicillin-resistant Staphylococcus aureus

Antiviral Research

The antiviral potential of azepane derivatives has been explored, with some compounds showing activity against specific types of viruses. nih.gov A study on semisynthetic triterpenoids featuring an A-ring azepano fragment found that several derivatives possessed high potency against DNA viruses. nih.gov Specifically, azepanobetulin 1 , azepanouvaol 8 , and azepano-glycyrrhetol 15 were highly effective against human cytomegalovirus (HCMV) with EC50 values of 0.15, 0.11, and 0.11 µM, respectively. nih.gov Docking studies suggested that these compounds may interact with and inhibit viral serine protease, an enzyme critical for the formation of the viral nucleocapsid. nih.gov Other reviews also note that azepane-based compounds have been investigated for their potential as antiviral agents, highlighting the versatility of this structural class. researchgate.net

Neuroprotective and Neurotropic Effects

Azepane and its derivatives are of significant interest for their effects on the central nervous system (CNS). nih.govtandfonline.com Research has pointed towards their potential as neuroprotective and neurotropic agents.

A series of 2,3,4,7-tetrahydro-1H-azepines were developed as dual inhibitors of norepinephrine (NET) and dopamine (DAT) transporters. nih.gov This activity profile is associated with antidepressant effects. Two compounds from this series demonstrated dose-dependent occupancy of NET and DAT in rodent brains and were efficacious in a rat forced swim assay, a model used to screen for antidepressant activity. nih.gov

Furthermore, fused heterocyclic systems containing an azepine ring have shown promise as anticonvulsants. nih.gov Derivatives of pyridofuropyrimido[1,2-a]azepines were found to have anticonvulsant activity significantly better than the commercial drug ethosuximide (B1671622) in certain preclinical models. nih.gov These compounds provided protection against seizures induced by pentylenetetrazole with a favorable therapeutic index. nih.gov The azepane scaffold is also considered a valuable motif in the development of drugs for neurodegenerative conditions like Alzheimer's disease. nih.gov

Anticancer Research

The pyridine ring is a key structural component in numerous approved anticancer drugs, such as Sorafenib, Regorafenib, Vismodegib, and Crizotinib. mdpi.com This has spurred extensive research into novel pyridine-containing compounds as potential anticancer agents. mdpi.com Similarly, derivatives of the azepine ring have been investigated for their therapeutic potential.

Research into derivatives has shown that modifications to the core structures can lead to potent and selective anticancer activity. For instance, a series of novel pyridine-ureas were synthesized and evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. mdpi.com Compounds 8e and 8n from this series demonstrated significant activity, with IC₅₀ values of 0.11 µM and 0.80 µM respectively after 72 hours of treatment, which was more potent than the reference drug doxorubicin. mdpi.com Further investigation revealed that these compounds also inhibit VEGFR-2, a key target in angiogenesis. mdpi.com

In another study, novel imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and tested against lung (A549) and prostate (PC-3, DU-145) cancer cell lines. nih.gov Compound 6d was particularly effective against A549 lung cancer cells, with an IC₅₀ value of 2.8 µM. nih.gov This compound was found to induce apoptosis and inhibit tubulin polymerization, a critical process in cell division. nih.gov

Furthermore, three novel imidazo[1,2-a]pyridine (B132010) compounds, designated IP-5 , IP-6 , and IP-7 , were tested against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6 showed strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov Mechanistic studies indicated that IP-5 induces cell cycle arrest and apoptosis. nih.govnih.gov

The following table summarizes the anticancer activity of selected pyridine and azepine derivatives.

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Source
Pyridine-urea 8e MCF-7 (Breast)0.11 µM (72h) mdpi.com
Pyridine-urea 8n MCF-7 (Breast)0.80 µM (72h) mdpi.com
Imidazo[1,2-a]pyridine-oxadiazole 6d A549 (Lung)2.8 µM nih.gov
Imidazo[1,2-a]pyridine IP-5 HCC1937 (Breast)45 µM nih.gov
Imidazo[1,2-a]pyridine IP-6 HCC1937 (Breast)47.7 µM nih.gov

Antitubercular Research

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.gov Derivatives of imidazo[1,2-a]pyridine have shown significant promise in this area. nih.govresearchgate.net

A series of imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxy)ethyl moiety were designed and synthesized as novel antitubercular agents. nih.gov Several of these compounds demonstrated excellent in vitro activity against the drug-susceptible H37Rv strain of Mtb, with Minimum Inhibitory Concentration (MIC) values ranging from 0.025 to 0.054 µg/mL. nih.gov Importantly, these compounds maintained their high potency against two clinically isolated MDR strains. nih.gov

In a different study, spirocyclic azetidines equipped with a nitrofuran warhead were synthesized and evaluated for their activity against Mtb. mdpi.com While not direct derivatives of this compound, this research highlights the potential of incorporating azepine-like saturated heterocyclic rings in the design of new antitubercular drugs. Several of these spirocyclic compounds exhibited high in vitro activity against the H37Rv strain. mdpi.com

Another area of research has focused on ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylate analogues. A number of these compounds were found to be active against the H37Rv strain of M. tuberculosis at concentrations of 25, 50, and 100 µg/ml in an agar (B569324) dilution method. japsonline.com

The table below presents the antitubercular activity of selected derivative classes.

Compound/Derivative ClassMtb Strain(s)Activity (MIC)Source
Imidazo[1,2-a]pyridine carboxamidesH37Rv (drug-susceptible)0.025–0.054 µg/mL nih.gov
Imidazo[1,2-a]pyridine carboxamidesMDR strains (11168, 9160)0.025–0.051 µg/mL nih.gov
Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylatesH37RvActive at 25-100 µg/ml japsonline.com

Structure Activity Relationship Sar Studies of 1 2 2 Pyridinyl Ethyl Azepane Analogs

Fundamental Principles of SAR in Azepane Chemistry

Key aspects investigated in SAR include:

The nature and position of substituents: Introducing or modifying functional groups on the azepane ring or associated moieties can significantly alter a compound's electronic properties, steric profile, and hydrogen bonding capacity. youtube.com

The size and shape of the carbon skeleton: Alterations to the ring structure or the length and flexibility of linkers can impact how the molecule fits into a biological target's binding site. youtube.com

Stereochemistry: The spatial arrangement of atoms, particularly at chiral centers, can lead to dramatic differences in biological activity between stereoisomers. nih.govresearchgate.net

By systematically modifying the structure of a lead compound, such as 1-(2-(2-Pyridinyl)ethyl)azepane, and observing the resulting changes in biological effect, researchers can identify the key pharmacophoric features responsible for its activity. ic.ac.uk This knowledge is instrumental in designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogs is highly sensitive to modifications of its three primary components: the pyridinyl moiety, the azepane ring, and the ethyl linker.

Role of the Pyridinyl Moiety in Ligand-Target Interactions

The pyridinyl moiety, a nitrogen-containing aromatic ring, is a common feature in many biologically active compounds and plays a crucial role in ligand-target interactions. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the target protein. mdpi.commdpi.com The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor.

The position of the nitrogen atom within the pyridine ring and the presence of substituents can significantly influence binding affinity. For instance, the electron density at the nitrogen atom can be modulated by electron-donating or electron-withdrawing groups attached to the ring, thereby strengthening or weakening its hydrogen bonding capabilities. mdpi.com Studies on various pyridine-containing compounds have demonstrated that even minor changes to the substitution pattern on the pyridine ring can lead to substantial differences in biological activity. nih.gov

Conformational Flexibility and Steric Effects of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, imparts significant conformational flexibility to the molecule. nih.gov This flexibility allows the molecule to adopt various shapes, one of which may be the optimal conformation for binding to a biological target. However, this flexibility can also be a detriment if the molecule needs to adopt a specific, rigid conformation to be active.

The size and substitution pattern of the azepane ring can introduce steric effects that influence biological activity. Bulky substituents on the azepane ring can either enhance binding by occupying a specific hydrophobic pocket in the receptor or hinder binding by clashing with the receptor surface. The synthesis of various azepane derivatives with different substitution patterns is a common strategy to explore these steric requirements. chem-soc.sirsc.org

Influence of Stereochemistry on Biological Activity

The presence of chiral centers in analogs of this compound can lead to the existence of stereoisomers (enantiomers or diastereomers). nih.gov It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities. researchgate.netijpsjournal.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. openmedicinalchemistryjournal.com

Model Validation: The predictive power of the model is assessed using statistical techniques. mdpi.com

For analogs of this compound, QSAR studies can provide valuable insights into the factors governing their activity. For example, a QSAR model might reveal that the activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. nih.gov Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Below is an interactive data table summarizing the impact of various structural modifications on the biological activity of hypothetical this compound analogs.

Compound IDPyridinyl Moiety SubstitutionAzepane Ring SubstitutionEthyl Linker ModificationPredicted Biological Activity (IC50, nM)
A-001 NoneNoneNone150
A-002 4-ChloroNoneNone75
A-003 4-MethoxyNoneNone200
A-004 None3-MethylNone120
A-005 None4-PhenylNone350
A-006 NoneNonePropyl Linker180
A-007 4-Chloro3-MethylNone50

Physicochemical Parameters in QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical modeling approach that aims to establish a relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgfrontiersin.org This is achieved by correlating the biological activity with various physicochemical parameters, also known as molecular descriptors. These descriptors quantify different aspects of a molecule's properties and are broadly categorized into hydrophobic, electronic, and steric parameters. mlsu.ac.inslideshare.net

Hydrophobic Parameters: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. mlsu.ac.in For a series of this compound analogs, the log P value would be expected to significantly influence their pharmacokinetic and pharmacodynamic profiles. The Hansch analysis, a classic QSAR approach, often uses the π-substituent constant to quantify the hydrophobicity of specific substituents. mlsu.ac.in

Electronic Parameters: The electronic properties of a molecule govern its interactions with the biological target, including the formation of hydrogen bonds, electrostatic interactions, and charge-transfer complexes. The Hammett constant (σ) is a widely used parameter to describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring, which in the case of this compound analogs, would be relevant for modifications on the pyridine ring. mlsu.ac.in Other important electronic descriptors include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

Steric Parameters: The size and shape of a molecule are crucial for its ability to fit into the binding site of a biological target. Steric hindrance can prevent optimal binding, while a complementary shape can enhance it. Taft's steric parameter (Es) and the Verloop steric parameters (L, B1-B5) are commonly used to quantify the steric effects of substituents. mlsu.ac.in Molar refractivity (MR) is another descriptor that accounts for both the volume of a substituent and its polarizability. frontiersin.org

A hypothetical QSAR study on a series of this compound analogs might involve the systematic variation of substituents on both the pyridine and azepane rings and the measurement of their biological activity. The resulting data could then be used to generate a QSAR equation.

For illustrative purposes, a hypothetical dataset for a series of analogs is presented below, along with some key physicochemical parameters.

Compound IDR1 (on Pyridine)R2 (on Azepane)Biological Activity (IC50, nM)logPHammett σ (for R1)Molar Refractivity (MR)
1 HH1503.20.0075.4
2 4-ClH803.90.2380.5
3 4-OCH3H2503.1-0.2783.1
4 H3-CH31203.60.0080.0
5 4-Cl3-CH3604.30.2385.1

This table is for illustrative purposes only and does not represent actual experimental data.

Predictive Models for Analog Design

The ultimate goal of SAR and QSAR studies is to develop predictive models that can guide the design of new, more potent, and selective analogs. nih.govmdpi.com These models, once validated, can be used to predict the biological activity of virtual compounds before they are synthesized, thereby saving significant time and resources in the drug discovery process. ajrconline.org

Several statistical methods can be employed to build QSAR models, with Multiple Linear Regression (MLR) being one of the most common. An MLR model for the hypothetical data above might take the form of:

log(1/IC50) = c1logP + c2σ + c3MR + constant*

Where the coefficients (c1, c2, c3) indicate the relative importance of each physicochemical parameter to the biological activity.

More advanced modeling techniques are also frequently used, including:

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between descriptors and biological activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These methods consider the three-dimensional structure of the molecules and generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. These maps are invaluable for the rational design of new analogs with optimized interactions with the target.

The development of a robust predictive model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of physicochemical and structural descriptors are calculated for each molecule.

Model Building: A suitable statistical method is used to build the QSAR model.

Model Validation: The model's predictive power is rigorously assessed using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). mdpi.com

By leveraging these predictive models, medicinal chemists can prioritize the synthesis of analogs that are predicted to have the most desirable properties, thereby accelerating the discovery of new and improved therapeutic agents.

Computational and Structural Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This analysis is key to understanding the potential biological activity of compounds like 1-(2-(2-Pyridinyl)ethyl)azepane. By simulating the docking process, researchers can identify key interactions that stabilize the ligand-protein complex.

Docking studies on molecules containing pyridine (B92270) and azepane moieties often reveal specific interactions with amino acid residues in a protein's active site. For this compound, the nitrogen atom on the pyridine ring is a primary hydrogen bond acceptor. The azepane ring and the ethyl linker, being largely nonpolar, are expected to interact with hydrophobic pockets in a binding site. nih.gov

Key binding residues, or "hotspots," are amino acids that contribute significantly to the binding energy. In studies of similar heterocyclic compounds, residues such as tyrosine, histidine, and lysine (B10760008) have been identified as crucial for binding. researchgate.net For instance, the aromatic ring of a tyrosine residue can form π-π stacking interactions with the pyridine ring of the ligand.

Table 1: Illustrative Key Binding Site Interactions for a Pyridine-Containing Ligand

Interaction Type Ligand Moiety Potential Interacting Residue
Hydrogen Bond Pyridine Nitrogen Tyrosine, Serine, Histidine
Hydrophobic Azepane Ring Leucine, Valine, Isoleucine
Hydrophobic Ethyl Linker Alanine, Proline
π-π Stacking Pyridine Ring Tyrosine, Phenylalanine, Tryptophan

This table illustrates the types of interactions that could be identified for this compound in a hypothetical protein binding site, based on common principles of molecular recognition.

The binding mode describes the specific orientation and set of interactions that a ligand adopts within a protein's active site. For this compound, the primary binding forces would be a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from donor residues like Serine or Threonine. If the azepane nitrogen becomes protonated, it can act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The aliphatic azepane ring and the ethyl chain contribute significantly to the hydrophobic character of the molecule. These groups favorably interact with nonpolar residues such as valine, leucine, and isoleucine, displacing water molecules and contributing to binding affinity through the hydrophobic effect. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study the stability of its complex with a protein target and to analyze its conformational flexibility. nih.gov A simulation tracks the movements of atoms, revealing how the ligand settles into its binding pose and how the protein structure adapts. nih.gov

The stability of the ligand-protein complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand has found a favorable and stable binding mode. nih.govresearchgate.net Furthermore, MD simulations can highlight the flexibility of the azepane ring, which can adopt various conformations (like chair or boat forms), and the rotational freedom of the ethyl linker, which influences how the molecule orients itself to optimize interactions. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation Study

Parameter Description Typical Value/Setting
Simulation Time Total duration of the simulation. 100 - 200 nanoseconds
Force Field Mathematical model used to calculate forces between atoms. AMBER, CHARMM, GROMOS
Temperature Simulated system temperature. 300 K (27 °C)
Pressure Simulated system pressure. 1 bar
Ensemble Statistical ensemble defining the thermodynamic state. NPT (constant Number of particles, Pressure, Temperature)

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a crystal structure of this compound or its cocrystals would provide definitive information about its solid-state conformation and intermolecular interactions.

A crystal structure would unambiguously determine the conformation of the molecule in the solid state. This includes the puckering of the seven-membered azepane ring, which, unlike a simple cyclohexane (B81311) ring, has multiple low-energy conformations. researchgate.net The analysis would also reveal the torsion angles about the C-C and C-N bonds of the ethyl linker, defining the spatial relationship between the pyridine and azepane rings. nih.govnih.gov This information is invaluable for validating computational models and understanding the molecule's intrinsic structural preferences.

In a crystal, molecules are arranged in a repeating three-dimensional pattern called a crystal lattice. The stability of this lattice is determined by a network of intermolecular interactions. nih.gov For this compound, X-ray diffraction analysis would reveal how individual molecules pack together. nih.gov This analysis often involves identifying noncovalent interactions such as:

C-H···N hydrogen bonds: Between a carbon-hydrogen bond on one molecule and the nitrogen atom of the pyridine ring on a neighboring molecule. nih.gov

C-H···π interactions: Where a C-H bond points towards the face of an aromatic pyridine ring.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. researchgate.net

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) Dimensions of the unit cell. a = 5.81, b = 20.56, c = 14.04
α, β, γ (°) Angles of the unit cell. α = 90, β = 97.3, γ = 90
Z Number of molecules per unit cell. 4
Dominant Interactions Key forces holding the crystal lattice together. C-H···N hydrogen bonds, π-π stacking

This table is for illustrative purposes, based on published data for similar organic molecules researchgate.net, to show what crystallographic analysis would yield.

Structural Basis of Ligand-Receptor/Enzyme Recognition

The specific binding characteristics of this compound to receptors or enzymes are not extensively detailed in publicly available literature. However, the structural motifs present in the molecule, namely the pyridine ring and the azepane group, are well-studied in the context of medicinal chemistry and provide a strong basis for understanding its potential interactions with biological targets. The ethyl linker provides flexibility, allowing the pyridinyl and azepane moieties to adopt optimal orientations within a binding pocket.

Compounds containing a pyridine ring are known to interact with various receptors. For instance, derivatives of 2-((pyridin-4-yl)ethyl)pyridine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and -2). nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor's binding site.

The azepane moiety, a seven-membered nitrogen-containing heterocycle, is a feature of numerous biologically active compounds, including inhibitors of the glycine (B1666218) transporter 1 (GlyT1) and various kinase inhibitors. nih.govnih.govwikipedia.org In a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, the replacement of a piperidine (B6355638) ring with an azepane ring resulted in a modest increase in potency for GlyT1, highlighting the role of the ring size and conformation in receptor binding. nih.gov The azepane ring can engage in hydrophobic or van der Waals interactions within the binding pocket.

Computational docking studies on similar scaffolds, such as 1-phenylbenzazepines, have been used to rationalize binding affinities at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These studies reveal the importance of hydrogen bonds, salt bridges, and π-π interactions in determining ligand affinity and selectivity. nih.gov For this compound, it is conceivable that the protonated azepane nitrogen could form a crucial salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in a target receptor, a common binding motif for aminergic G-protein coupled receptors (GPCRs). The combination of the hydrogen bonding capability of the pyridine ring and the potential for ionic and hydrophobic interactions from the azepane and ethyl groups provides a versatile pharmacophore for interacting with a range of biological targets.

Protonation State Analysis and its Impact on Biological Activity

The biological activity of this compound is intrinsically linked to its protonation state, which is determined by the pKa values of its two nitrogen atoms—one in the pyridine ring and one in the azepane ring. The basicity of these nitrogens means they can accept protons, becoming positively charged under physiological conditions (pH ~7.4).

The pyridine ring has a pKa of approximately 5.2. organicchemistrydata.org This means that at a pH below 5.2, the pyridine nitrogen will be predominantly protonated. While this pKa is below physiological pH, the microenvironment of a receptor binding pocket can significantly alter local pKa values. The azepane ring, being a saturated secondary amine, is significantly more basic than pyridine, with a pKa expected to be in the range of 10-11, similar to other cyclic amines like piperidine. wikipedia.org Consequently, the azepane nitrogen will be almost fully protonated and positively charged at physiological pH.

This dual-base nature is critical for biological activity. The positive charge on the azepane nitrogen is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues such as aspartate or glutamate (B1630785) within a receptor's binding site. This is a primary anchoring point for many ligands that target GPCRs and ion channels.

The protonation state of the pyridine nitrogen, while less certain at neutral pH, can also play a pivotal role. If the binding pocket environment favors protonation (e.g., through the presence of a nearby acidic residue), the resulting positive charge can contribute to binding affinity. Alternatively, the non-protonated nitrogen can act as a hydrogen bond acceptor. The ability of the molecule to exist in different protonation states can influence its solubility, membrane permeability, and ultimately its affinity and efficacy at a given biological target.

Advanced Spectroscopic Characterization for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the proton environments in the molecule.

Pyridine Ring Protons: Four signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the substituted pyridine ring. The proton adjacent to the nitrogen (at the 6-position) would likely be the most downfield.

Ethyl Linker Protons: Two triplet signals, each integrating to 2H. The methylene (B1212753) group attached to the pyridine ring (-CH₂-Py) would appear at a different chemical shift than the one attached to the azepane nitrogen (-CH₂-N).

Azepane Ring Protons: A series of complex multiplets in the upfield region (typically δ 1.5-3.0 ppm), corresponding to the 12 protons on the seven-membered ring. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most downfield within this group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for the unique carbon environments.

Pyridine Ring Carbons: Five distinct signals in the downfield region (δ 120-160 ppm), with the carbon attached to the ethyl group and the carbons adjacent to the nitrogen showing characteristic shifts.

Ethyl Linker Carbons: Two signals in the aliphatic region for the two methylene carbons.

Azepane Ring Carbons: Six signals corresponding to the carbons of the azepane ring, with the carbons adjacent to the nitrogen (α-carbons) appearing more downfield than the others.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups.

C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic C-H on the pyridine ring and below 3000 cm⁻¹ for the aliphatic C-H bonds in the ethyl and azepane moieties.

C=N and C=C stretching: Aromatic ring stretching vibrations for the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-N stretching: Aliphatic C-N stretching from the azepane ring would be visible in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₃H₂₀N₂), the expected exact mass would be approximately 204.1626 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, along with characteristic fragmentation patterns resulting from the cleavage of the ethyl linker or the azepane ring.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons (δ 7.0-8.5 ppm); Ethyl protons (triplets); Azepane protons (multiplets, δ 1.5-3.0 ppm)
¹³C NMR Aromatic carbons (δ 120-160 ppm); Aliphatic carbons (varied shifts for ethyl and azepane)
IR Spectroscopy ~3050 cm⁻¹ (Aromatic C-H); ~2950 cm⁻¹ (Aliphatic C-H); ~1600, 1450 cm⁻¹ (Aromatic C=C, C=N); ~1100 cm⁻¹ (Aliphatic C-N)
Mass Spectrometry Molecular Ion [M]⁺ at m/z ≈ 204.16; [M+H]⁺ at m/z ≈ 205.17

Research Applications and Future Directions

1-(2-(2-Pyridinyl)ethyl)azepane as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. While direct studies on this compound as a chemical probe are not extensively documented, its structural components suggest significant potential. The pyridine (B92270) ring can engage in various biological interactions, including hydrogen bonding and π–π stacking, which can enhance binding affinity and specificity to target proteins. nih.gov

The development of imaging agents for techniques like Positron Emission Tomography (PET) is a key application for chemical probes. For instance, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative has been developed as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This suggests that a radiolabeled version of this compound could similarly be synthesized and evaluated as a PET tracer for in vivo imaging of its specific biological targets. The azepane-pyridine scaffold's ability to be modified allows for the attachment of reporter groups, such as radioisotopes or fluorescent tags, which is essential for a chemical probe's function.

Lead Compound Identification and Optimization in Drug Discovery

The process of drug discovery often begins with the identification of a "lead compound," a chemical entity that demonstrates a desired biological or therapeutic effect. nih.gov Azepane-based compounds are of significant interest in this initial phase due to their structural diversity and wide range of pharmacological properties. nih.gov The azepane ring is a feature of several naturally occurring compounds with biological activity, such as (-)-balanol, a protein kinase inhibitor that has served as a scaffold for developing potential antitumor agents. lifechemicals.com

Once a lead compound like this compound is identified, the next critical step is lead optimization. This involves systematically modifying the molecule's structure to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects. The conformational flexibility of the azepane ring is a key factor in its bioactivity, and introducing specific substituents can help to lock the molecule into a more active conformation. lifechemicals.com Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into how different chemical modifications affect the compound's biological activity and guiding the design of more effective drug candidates. nih.gov

Lead Optimization Strategies for Azepane-Pyridine Derivatives
Strategy Description
Scaffold Modification Altering the core azepane or pyridine rings to improve binding affinity and selectivity.
Substituent Variation Introducing different functional groups to the scaffold to enhance potency and modulate physicochemical properties.
Conformational Restriction Modifying the structure to reduce flexibility and lock the molecule in a bioactive conformation, potentially increasing target affinity. lifechemicals.com
Bioisosteric Replacement Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve pharmacokinetics or reduce toxicity.

Design and Synthesis of Advanced Azepane-Pyridine Derivatives for Specific Therapeutic Targets

The azepane-pyridine scaffold serves as a versatile starting point for the design and synthesis of novel derivatives aimed at specific therapeutic targets. The functionalization of these heterocyclic rings is a key strategy in medicinal chemistry to develop compounds with enhanced biological actions. researchgate.net

Researchers have successfully synthesized a variety of azepane-containing derivatives with potential applications in treating a range of diseases. tandfonline.com For example, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activity against PI3Kα, an important target in cancer therapy. nih.gov This work led to the identification of a potent inhibitor with nanomolar efficacy. nih.gov Similarly, novel tricyclic derivatives incorporating an azepine ring have been studied for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another key target in oncology. nih.gov

The synthesis of these advanced derivatives often involves multi-step processes. For instance, one approach to creating substituted azepines involves the intramolecular condensation of tertiary enamides containing a formyl group. nih.gov Other methods include ring expansion of smaller heterocyclic compounds or the functionalization of pre-existing azepane rings. researchgate.net

Examples of Bioactive Azepane and Pyridine Derivatives
Derivative Class Therapeutic Target/Application
Imidazo[1,2-a]pyridinesPI3Kα inhibitors for cancer treatment. nih.gov
Tricyclic AzepinesEGFR tyrosine kinase inhibitors for oncology. nih.gov
Fused Azepine HeterocyclesPotential agents for central nervous system disorders. tandfonline.com
Dibenzo[b,f]azepinesInvestigated as potential anticancer candidates.

Challenges and Opportunities in Azepane-Based Chemical Research

However, these challenges are balanced by significant opportunities. The exploration of azepane-based scaffolds opens up new areas of chemical space, offering the potential to discover novel drugs with unique mechanisms of action. nih.gov The structural diversity of azepane and its derivatives makes it a valuable motif for creating libraries of compounds for high-throughput screening against various biological targets. nih.gov The ongoing development of more efficient and sustainable synthetic methods will likely overcome some of the current synthetic hurdles. quotientsciences.com As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design and create more potent and selective therapeutic agents for a wide range of diseases. nih.gov

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